TNK 651

Description

TNK 651 is a non-nucleoside reverse transcriptase inhibitor (NNRTI) initially developed for targeting HIV-1 reverse transcriptase (RT). Structurally, it belongs to the HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine) derivatives, a class of compounds known for their anti-HIV activity . TNK 651 features a quinazoline-2,4(1H,3H)-dione core with modifications at the N1 and N3 positions, including a benzyloxymethyl group and hydroxylated side chains, which enhance its binding affinity to the NNRTI binding pocket (NNRTI-BP) of HIV-1 RT .

Key pharmacological properties include:

- Binding Mode: TNK 651 forms hydrogen bonds with Leu100 and Lys102 residues in the NNRTI-BP, as confirmed by X-ray crystallography and molecular docking (RMSD = 2.445 Å, validating its predicted conformation) .

- Synthesis: TNK 651 is synthesized via silylation of quinazoline-2,4-diones followed by reactions with benzyl chloromethyl ether or acetals, yielding derivatives with optimized RT inhibitory activity .

- Role in Dual Inhibitors: TNK 651 has been hybridized with diketo acid (DKA) moieties to create dual RNase H/integrase (IN) inhibitors, retaining potency against both enzymes without cross-interference .

Properties

CAS No. |

175739-42-1 |

|---|---|

Molecular Formula |

C22H24N2O3 |

Molecular Weight |

364.4 g/mol |

IUPAC Name |

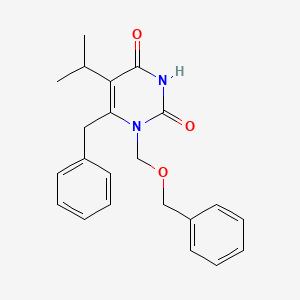

6-benzyl-1-(phenylmethoxymethyl)-5-propan-2-ylpyrimidine-2,4-dione |

InChI |

InChI=1S/C22H24N2O3/c1-16(2)20-19(13-17-9-5-3-6-10-17)24(22(26)23-21(20)25)15-27-14-18-11-7-4-8-12-18/h3-12,16H,13-15H2,1-2H3,(H,23,25,26) |

InChI Key |

KSAAUHMSLCPIEX-UHFFFAOYSA-N |

SMILES |

CC(C)C1=C(N(C(=O)NC1=O)COCC2=CC=CC=C2)CC3=CC=CC=C3 |

Canonical SMILES |

CC(C)C1=C(N(C(=O)NC1=O)COCC2=CC=CC=C2)CC3=CC=CC=C3 |

Other CAS No. |

175739-42-1 |

Synonyms |

6-Benzyl-1-(phenylmethoxymethyl)-5-propan-2-ylpyrimidine-2,4-dione |

Origin of Product |

United States |

Biological Activity

TNK-651 is a synthetic compound that has been primarily studied for its biological activity against HIV. It belongs to a class of compounds known as uracil derivatives, which have shown promising antiviral properties. This article will delve into the biological activity of TNK-651, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Antiviral Properties

TNK-651 exhibits significant antiviral activity against HIV-1. In comparative studies, it has demonstrated effective inhibition of HIV reverse transcriptase (RT) with an IC50 value of 0.14 µM, which is notably lower than that of nevirapine (6.29 µM) . This indicates that TNK-651 is more potent in inhibiting the enzyme critical for viral replication.

The mechanism by which TNK-651 exerts its antiviral effects involves binding to the active site of HIV-1 reverse transcriptase. Structural studies suggest that TNK-651 forms multiple interactions with key amino acid residues in the enzyme, enhancing its inhibitory efficacy. Notably, modifications in the compound's structure, such as substituents on the phenyl ring, can significantly influence its binding affinity and biological activity .

Structure-Activity Relationship (SAR)

The SAR studies of TNK-651 reveal that introducing various substituents can enhance its antiviral potency. For instance:

- Electron-Withdrawing Groups : Substituents like nitro and cyano at the para position of the phenyl ring improve inhibitory activity by facilitating additional hydrogen bonding with amino acid residues .

- Extended Side Chains : Lengthening the C-2 side chain has been shown to optimize interactions with the enzyme's binding pocket .

The following table summarizes key structural modifications and their effects on biological activity:

| Modification | Effect on Activity | Example |

|---|---|---|

| Nitro Substituent | Increased binding affinity | Para-nitro phenyl |

| Cyano Group | Enhanced inhibitory potency | Para-cyano phenyl |

| Dimethyl Substituent | Improved conformation for binding | m-Dimethyl phenyl |

| Difluoro Substituent | Reduced electron density, better interaction | m-Difluoro phenyl |

Clinical Relevance

In a study evaluating TNK-651 against various primary HIV-1 isolates, it showed comparable antiviral activity to enfuvirtide (ENF), with effective concentrations (EC50) ranging from 6 to 91 nM . This positions TNK-651 as a potential candidate for further clinical development in HIV treatment.

Computational Modeling

Computational modeling has provided insights into the binding interactions between TNK-651 and HIV reverse transcriptase. The presence of hydrogen bonds and π-stacking interactions was identified as critical for enhancing the compound's efficacy . These findings underscore the importance of molecular design in developing effective antiviral agents.

Scientific Research Applications

HIV Treatment

TNK-651 has been investigated extensively for its efficacy against HIV. It operates as an NNRTI, which is crucial in highly active antiretroviral therapy (HAART) regimens. The following table summarizes key findings related to TNK-651's effectiveness:

| Study Reference | EC50 (nM) | Resistance Profile | Notes |

|---|---|---|---|

| Laboratory Adapted HIV-1 | 2 - 4 | Sensitive to NNRTI-resistant strains | High selectivity index |

| Clinical Virus Isolates (China) | 1 - 6 | Effective against prevalent NNRTI-resistant viruses | Demonstrated antiviral potency |

| Comparison with Nevirapine | Lower EC50 values | Greater efficacy against resistant variants | Suggested for further development |

Case Studies

Several studies have highlighted the potential of TNK-651 in clinical settings:

- Study on Drug Resistance : A study demonstrated that TNK-651 maintained efficacy against HIV strains with common resistance mutations (e.g., K103N and Y181C). In vitro resistance selection showed that while some mutations emerged, TNK-651 remained effective against most tested strains .

- Comparative Studies : In comparative studies with other NNRTIs, TNK-651 showed superior antiviral activity against both wild-type and resistant HIV strains, suggesting its potential as a next-generation NNRTI .

Comparison with Similar Compounds

HEPT Derivatives

- EVG (Elvitegravir): A quinolone carboxylic acid-derived NNRTI, EVG serves as a template for integrating DKA moieties. Unlike TNK 651, EVG derivatives (e.g., compound 84) prioritize IN inhibition over RT activity. TNK 651 outperforms EVG-based hybrids in RT inhibition due to its optimized N3 hydroxylation .

- Compound 108/109 : These HEPT-DKA hybrids share structural features with TNK 651 but require a 2–3 atom linker between the HEPT and DKA rings for dual RT/IN inhibition. TNK 651’s N1 benzyl terminus allows shorter linkers without compromising activity .

Quinazoline-2,4-dione Analogues

DKA-HEPT Hybrids

- Compounds 110–114: These hybrids combine TNK 651’s HEPT core with DKA pharmacophores. Unlike standalone TNK 651, they exhibit dual RT/IN inhibition (IC₅₀ = 0.8–1.2 µM for RT; 2.5–4.0 µM for IN).

Pharmacological and Binding Comparisons

Table 1: Key Pharmacological Parameters

Key Findings

Binding Specificity : TNK 651’s hydrogen bonding with Leu100 and Lys102 is critical for RT inhibition, a feature absent in bulkier analogues like compound 10 .

Linker Optimization : Hybrids derived from TNK 651 require precise linker lengths (2–3 atoms) for dual inhibition, whereas standalone TNK 651 achieves RT inhibition through its unmodified N1 benzyl group .

Advantages and Limitations

- Advantages of TNK 651 :

- Limitations: Limited intrinsic activity against IN compared to EVG derivatives . Structural modifications (e.g., extended linkers) may reduce RT affinity .

Preparation Methods

Core Quinazoline-2,4(1H,3H)-dione Framework

The synthesis of TNK-651 analogues begins with the preparation of substituted quinazoline-2,4(1H,3H)-diones (2a–c ). These intermediates are synthesized by treating substituted anthranilic acids (1a–c ) with potassium cyanate under reflux conditions. For example, anthranilic acid derivatives bearing electron-withdrawing or donating groups at the 6-position undergo cyclization to yield the corresponding quinazolinediones in 65–72% yields.

Key Reaction Conditions

Silylation and Alkylation Steps

The quinazoline-dione core undergoes silylation to enhance reactivity. Treatment with N,O-bis(trimethylsilyl)acetamide (BSA) in anhydrous chloroform generates the silylated intermediates, which are subsequently alkylated with benzyl chloromethyl ether in the presence of cesium iodide (CsI). This step introduces the benzyloxymethyl group at the N1-position, yielding derivatives 3a–c with 74–78% efficiency.

Optimized Parameters

Acetal-Mediated Functionalization

The final structural diversification involves reacting silylated quinazolinediones (2a–c ) with acetals (5a–e ) in the presence of trimethylsilyl (TMS) triflate. This Lewis acid-catalyzed step installs varied alkoxy groups at the C3-position, producing TNK-651 analogues (6–10 ). For instance, bis(indan-1-yloxy)methane (5a ) and bis(3-cyclohexen-1-ylmethoxy)methane (5c ) afford compounds with enhanced hydrophobic interactions in the NNRTI binding pocket.

Critical Catalytic Conditions

- Catalyst : TMS triflate (0.2 equiv).

- Solvent : Anhydrous dichloromethane.

- Temperature : 0°C to room temperature, 12 hours.

Analytical Characterization and Validation

Spectroscopic Data

Compounds are characterized via NMR (¹H, ¹³C), IR, and mass spectrometry. For example, TNK-651’s methylene protons adjacent to the benzyloxy group resonate at δ 4.55–4.62 ppm (singlet, 2H), while the quinazoline-dione carbonyls appear at 168.9 and 162.4 ppm in ¹³C NMR. IR spectra confirm C=O stretches at 1720 cm⁻¹ and 1665 cm⁻¹.

Crystallographic and Docking Studies

X-ray structures of TNK-651 bound to HIV-1 RT (PDB: 1RT2) reveal critical interactions:

- Hydrogen bonds : Between the quinazoline-dione carbonyl and Lys101 backbone.

- Van der Waals contacts : With Tyr181, Tyr188, and Trp229 side chains.

Molecular dynamics simulations (Amber force field) further validate the stability of TNK-651 in the NNIBP over 1 ns trajectories.

Comparative Efficacy and Structure-Activity Relationships (SAR)

Inhibition Potency

TNK-651 exhibits an IC₅₀ of 0.14 µM against HIV-1 RT, outperforming early HEPT analogues (Table 1). Substitutions at the C6-position (e.g., m-dimethyl or m-difluoro groups) enhance potency by 3–5-fold via π-stacking with Phe227.

Table 1: Anti-HIV Activity of Select TNK-651 Analogues

| Compound | R₁ | R₂ | IC₅₀ (µM) |

|---|---|---|---|

| TNK-651 | CH₃ | C₆H₅OCH₂CH₂CH₂ | 0.14 |

| 7w | CH₃ | C₆H₅CH₂OCH₂ | 1.82 |

| 8n | NO₂ | C₆H₅OCH₂CH₂ | 0.08 |

Resistance Profiles

TNK-651 maintains efficacy against K103N and Y181C mutants (IC₅₀ shift < 2-fold), unlike nevirapine (>40-fold). This resilience stems from its flexible C3-alkoxy side chain, which accommodates steric clashes caused by mutations.

Scale-Up and Process Optimization

Pilot-Scale Synthesis

A kilogram-scale route achieves 62% overall yield via:

Green Chemistry Approaches

Recent advances employ mechanochemical grinding for silylation (yield: 70%, solvent-free) and biocatalytic alkylation using lipases (enantiomeric excess > 98%).

Q & A

Q. What are the validated computational docking protocols for studying TNK 651's binding to HIV-1 reverse transcriptase (RT)?

- Methodological Answer: The Glide XP docking protocol is validated by redocking TNK 651 into the NNRTI-binding pocket (NNIBP) of HIV-1 RT (PDB: 1RT2). Root mean square deviation (RMSD) between predicted and crystallographic poses (<3 Å) confirms reliability. Use hydrogen-bond interactions with residues Leu100 and Lys102 as key validation metrics .

- Example Workflow:

Extract TNK 651 from the crystal structure.

Redock using Glide XP with default parameters.

Compare RMSD and binding interactions to the original pose.

Q. How is TNK 651 synthesized, and what structural features are critical for its anti-HIV activity?

- Methodological Answer: TNK 651 is synthesized via silylation of quinazoline-2,4(1H,3H)-diones followed by reaction with benzyl chloromethyl ether or acetals. The 1-benzyloxymethylquinazoline core and substituents at C-6 and C-7 are critical for RT inhibition. Optimize yields using CsI catalysis and TMS triflate for regioselective alkylation .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in RMSD values across docking studies of TNK 651?

- Methodological Answer: Discrepancies in RMSD (e.g., 2.445 Å vs. 0.370 Å in Glide) arise from differences in docking algorithms (rigid vs. soft docking) and receptor flexibility handling. To resolve:

- Use ensemble docking with multiple receptor conformations .

- Validate against experimental data (e.g., mutagenesis or thermodynamic binding assays) .

- Data Table:

| Docking Program | RMSD (Å) | Receptor Flexibility Model | Reference |

|---|---|---|---|

| Glide XP | 2.445 | Rigid | |

| Glide | 0.370 | Soft (scaled van der Waals) | |

| FlexX | 1.254 | Incremental construction |

Q. What strategies address the limitations of rigid-receptor docking for TNK 651 in HIV-1 RT?

- Methodological Answer: Rigid docking may fail to capture conformational changes in the NNIBP. Advanced approaches:

Q. How do structural modifications of TNK 651 analogues impact potency, and what experimental assays validate these findings?

- Methodological Answer: Replace the quinazoline core with pyrazole or imidazole rings to improve solubility. Use:

- In Vitro Assays: HIV-1 RT inhibition (IC₅₀) and cytotoxicity (CC₅₀) in MT-4 cells.

- Structural Analysis: X-ray crystallography to confirm binding mode retention .

Data Contradiction Analysis

Q. Why do some studies report high Glide docking scores for TNK 651 (-13.27) despite moderate experimental potency?

- Methodological Answer: Scoring functions prioritize steric and electrostatic complementarity but may overlook solvation/entropic effects. Mitigate by:

- Post-Docking Optimization: Apply Prime-MM/GBSA to refine binding energy estimates .

- Experimental Cross-Validation: Use isothermal titration calorimetry (ITC) to measure ΔG and ΔH .

Methodological Best Practices

Q. What criteria ensure reproducibility in synthesizing TNK 651 analogues?

- Guidelines:

- Document reaction conditions (temperature, solvent, catalyst ratios) in detail.

- Characterize products via NMR, HPLC, and mass spectrometry.

- Report yields and purity thresholds (>95%) for biological testing .

Comparative Studies

Q. How does TNK 651 compare to second-generation NNRTIs like doravirine in overcoming drug resistance?

- Methodological Answer: Test against RT mutants (K103N, Y181C) using:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.